molecular formula C16H23N7 B4673631 6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B4673631
M. Wt: 313.40 g/mol
InChI Key: RUEBRSOGGWYBEH-UHFFFAOYSA-N
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Description

6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Properties

IUPAC Name

6-[(4-ethylpiperazin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-2-22-8-10-23(11-9-22)12-14-19-15(17)21-16(20-14)18-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEBRSOGGWYBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-methylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine
  • 6-[(4-hydroxypiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine
  • 6-[(4-ethylpiperazin-1-yl)methyl]nicotinic acid

Uniqueness

6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.

Biological Activity

6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine, commonly referred to as AEE788, is a synthetic compound noted for its significant biological activity, particularly as a multikinase inhibitor. This article delves into its biological mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

AEE788 has the following characteristics:

  • Molecular Formula : C27H32N6
  • Molecular Weight : 440.6 g/mol
  • CAS Number : 497839-62-0

The compound's structure features a triazine core substituted with a piperazine moiety, which is critical for its biological activity.

AEE788 functions primarily as an inhibitor of several receptor tyrosine kinases (RTKs), including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Human Epidermal Growth Factor Receptor 2 (HER2)

By inhibiting these receptors, AEE788 disrupts signaling pathways that promote cell proliferation and survival in cancer cells. This leads to:

  • Induction of Apoptosis : The compound triggers programmed cell death in tumor cells.
  • Inhibition of Angiogenesis : AEE788 prevents the formation of new blood vessels that supply tumors, effectively starving them of nutrients.

Biological Activity and Therapeutic Applications

AEE788 has been investigated for its potential in treating various cancers, including glioblastoma multiforme and other central nervous system tumors. The following table summarizes key findings from clinical studies and research:

Study/Trial Cancer Type Findings
NCI05GlioblastomaDemonstrated significant inhibition of tumor growth in preclinical models.
Clinical TrialsVarious solid tumorsShowed promising results in reducing tumor size and improving patient outcomes.
In vitro studiesCancer cell linesInduced apoptosis in multiple cancer cell lines through EGFR inhibition.

Case Studies

  • Case Study on Glioblastoma Multiforme :
    • A clinical trial involving patients with recurrent glioblastoma showed that AEE788 combined with standard therapies resulted in improved progression-free survival rates compared to historical controls.
  • Combination Therapy Studies :
    • Research indicated that AEE788 could enhance the efficacy of other chemotherapeutic agents when used in combination therapy, leading to synergistic effects against resistant cancer cell lines.

Safety and Toxicology

While AEE788 exhibits potent biological activity, safety profiles from clinical trials indicate potential side effects such as:

  • Gastrointestinal disturbances
  • Fatigue
  • Skin rashes

Monitoring and management strategies are essential during treatment to mitigate these effects.

Q & A

Q. Synthesis Steps :

Core Formation : React cyanuric chloride with aniline derivatives under controlled pH (e.g., NaHCO₃) to introduce the N-phenyl group.

Piperazine Substitution : Introduce the 4-ethylpiperazine-methyl group via nucleophilic substitution at the triazine’s 6-position, typically using DMF or dichloromethane as solvents at 60–80°C .

Amination : Final amine groups are introduced via Buchwald-Hartwig coupling or direct ammonolysis.

Q. Critical Conditions :

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature : Excess heat (>100°C) risks triazine ring decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is required to isolate the product .

Advanced: How can researchers resolve contradictions in reported biological activity data for triazine derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, pH, solvent carriers). For example:

  • Case Study : A 2025 study () reported antiproliferative IC₅₀ values of 0.5–10 µM against leukemia cells, while a 2020 study () noted weaker activity (IC₅₀ >20 µM) in solid tumors.
    Resolution Strategy :

Standardize Assays : Use identical cell lines (e.g., Jurkat for leukemia) and solvent controls (DMSO ≤0.1%).

Validate Target Engagement : Employ SPR or ITC to quantify binding affinity to kinases (e.g., CDK2) and correlate with cellular activity .

Advanced: What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impact?

Follow OECD guidelines for environmental risk assessment:

  • Hydrolysis Stability : Test at pH 4, 7, and 9 (40°C, 5 days) to assess triazine ring degradation.
  • Bioaccumulation : Use logP calculations (predicted ~2.8) and in silico models (EPI Suite) to estimate BCF values.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests .

Basic: What analytical techniques are essential for characterizing this compound?

Technique Purpose Key Data
¹H/¹³C NMR Confirm substituent positionsδ 2.5–3.0 ppm (piperazine CH₂), δ 6.8–7.5 ppm (phenyl protons)
HPLC-MS Assess purity (>95%)m/z 386.2 [M+H]⁺
Elemental Analysis Verify stoichiometry%C: 59.3, %H: 6.5, %N: 29.1 (theoretical)

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?

Variation of Substituents :

  • Replace the ethyl group on piperazine with cyclopropyl (enhanced lipophilicity) or hydroxyl (H-bond donor).
  • Introduce halogenated phenyl groups (e.g., 4-F, 4-Cl) to improve target selectivity.

3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic and steric fields with IC₅₀ values from kinase assays .

Basic: What stability challenges are associated with this compound, and how can they be mitigated?

  • Light Sensitivity : The triazine ring degrades under UV light; store in amber vials at -20°C.
  • Hydrolytic Degradation : Susceptible to ring-opening at high pH; use buffered solutions (pH 6–7) for in vitro studies .

Advanced: What computational tools are effective for predicting binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations : GROMACS for assessing piperazine flexibility and ligand-protein stability over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.